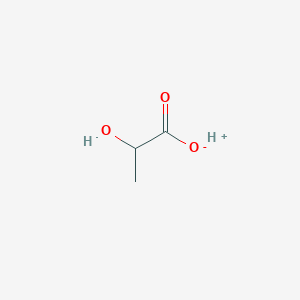

Hydron;2-hydroxypropanoate

Übersicht

Beschreibung

Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals.

2-Hydroxypropanoic acid, also known as lactic acid or lactate, belongs to the class of organic compounds known as alpha hydroxy acids and derivatives. These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon. 2-Hydroxypropanoic acid is a drug which is used for use as an alkalinizing agent. 2-Hydroxypropanoic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Hydroxypropanoic acid participates in a number of enzymatic reactions. In particular, 2-hydroxypropanoic acid can be biosynthesized from propionic acid. 2-Hydroxypropanoic acid is also a parent compound for other transformation products, including but not limited to, ethyl 2-hydroxypropanoate, 3-(imidazol-5-yl)lactic acid, and lactate ester. 2-Hydroxypropanoic acid is an odorless tasting compound that can be found in a number of food items such as common grape, sunflower, garden tomato (var. ), and red raspberry. This makes 2-hydroxypropanoic acid a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Toxicology and Workplace Safety

- Experimental Toxicology : 2-Hydroxypropanoic (lactic) acid is extensively utilized in various industries, necessitating the regulation of its content in workplace air. It has been classified as a substance with non-specific irritant effects after a single-dose intranasal instillation. A study conducted found that the threshold for single-dose inhalation exposure is 20 mg/m³, leading to the establishment of an indicative safe exposure level (ISEL) for 2-hydroxypropanoic acid in workplace air at 1.0 mg/m³ aerosol (Turkina, Pryzyhlei, & Grushka, 2021).

Chemical Interactions and Applications

- Ethyl Lactate and CO2 Solubility : Ethyl lactate (ethyl 2-hydroxypropanoate) shows potential as an eco-friendly solvent in food, pharmaceutical, and fine chemical industries. Its phase behavior with CO2 is vital for modeling processes like supercritical extraction. A study reported the solubility of CO2 in ethyl lactate rich liquid phase at various temperatures and pressures (Bermejo, Ibáñez, Stateva, & Fornari, 2013).

- Synthesis of 2-Hydroxypropanoic Acid Derivatives : A series of 2-hydroxypropanoic acid derivatives were synthesized and evaluated for their antimicrobial potential. QSAR studies highlighted the importance of molecular connectivity index in describing their activities (Bansal, Kumar, & Narasimhan, 2013).

- Oligomer Distribution in Concentrated Lactic Acid : In concentrated lactic acid solutions, oligomer distribution arises via intermolecular esterification. Understanding this distribution is crucial for industrial applications of lactic acid (Vu et al., 2005).

Biomedical and Material Science Applications

- Polyvinyl Alcohol/2-Hydroxypropanoic Acid Films : The interaction of polyvinyl alcohol with 2-hydroxypropanoic acid affects mechanical, thermal, and antibacterial properties of resultant flexible films. This has implications for medical device development (Hrabalíková et al., 2015).

- Polyhydroxyalkanoates in Tissue Engineering : Polyhydroxyalkanoates, including derivatives of hydroxypropanoic acid, have been explored as biomaterials for tissue engineering applications, showing promise in the development of medical devices and implants (Chen & Wu, 2005).

Eigenschaften

IUPAC Name |

hydron;2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)